Lipophilicity vs. 2-Amino-4-arylthiazoles
The target compound 883265-30-3 has a computed XLogP3 of 4.6, which is approximately 1.0–1.8 log units higher than the leading 2-amino-4-arylthiazole antitubercular compounds such as 7a (N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)thiazol-2-amine) and 7c (N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)thiazol-2-amine), whose computed XLogP3 values fall in the range of 2.8–3.6 [1][2]. This elevated lipophilicity is driven by the thioether-linked para-cyanobenzyl motif at C2, which replaces the polar aniline-like NH found in the 2-amino series.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 2-Amino-4-arylthiazole leads (e.g., 7a, 7c): XLogP3 ≈ 2.8–3.6 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.8 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); comparator values estimated from SMILES structures of Roy et al. 2011 compounds |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potentially improved intracellular penetration against intracellular pathogens such as Mycobacterium tuberculosis, but also implies different formulation requirements and potential CYP-mediated clearance profiles relative to less lipophilic 2-amino-4-arylthiazole analogs.
- [1] PubChem Compound Summary for CID 4749861, Computed Properties: XLogP3-AA = 4.6. National Center for Biotechnology Information (2025). View Source
- [2] Roy KK, Singh S, Sharma SK, Srivastava R, Chaturvedi V, Saxena AK. Synthesis and biological evaluation of substituted 4-arylthiazol-2-amino derivatives as potent growth inhibitors of replicating Mycobacterium tuberculosis H₃₇Rv. Bioorg Med Chem Lett. 2011;21(18):5589-5593. Compounds 7a (MIC=15.28 μM) and 7c (MIC=17.03 μM) structures used for comparative XLogP3 estimation. View Source
